2-(cyclopentylthio)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(cyclopentylthio)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals . The molecule also contains a cyclopentylthio group and a methoxyethyl group .
Molecular Structure Analysis
The InChI code for this compound is1S/C14H28N2O2.2ClH/c1-17-10-8-16-6-4-13 (5-7-16)11-15-12-14-3-2-9-18-14;;/h13-15H,2-12H2,1H3;2*1H
. This indicates that the compound has a molecular weight of 329.31 . Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . The specific reactions that this compound can undergo would depend on the conditions and reagents used.Wissenschaftliche Forschungsanwendungen
Enzyme Inhibitory Activities and Molecular Docking
A study on the synthesis of new triazole analogues, including compounds structurally related to "2-(cyclopentylthio)-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)acetamide," demonstrated significant enzyme inhibitory activities. These compounds were evaluated against enzymes like bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. One particular compound showed promising activity against all three enzymes, indicating potential for therapeutic use in conditions related to enzyme dysfunction (Virk et al., 2018).
Metabolic Studies
Another study focused on the metabolism of synthetic opioids, including methoxyacetylfentanyl, provides a framework for understanding the metabolic pathways of structurally similar compounds. It highlighted the primary reactions involving demethylation and hydroxylation, essential for predicting the pharmacokinetic behaviors of new synthetic opioids (Nordmeier et al., 2019).
Receptor Selectivity
Research on a novel series of phenylacetamides, including compounds with cyclopentyl and piperidinyl groups, aimed at developing selective muscarinic M3 receptor antagonists. These compounds were designed for treating disorders such as urinary tract disorders, irritable bowel syndrome, and respiratory disorders. The study's findings could inform the development of receptor-targeted therapies using structurally related compounds (Mitsuya et al., 2000).
Antimicrobial Nano-Materials
A research project on the antimicrobial activities of N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives against pathogenic bacteria and Candida species indicated that compounds with piperidine derivatives could serve as effective antimicrobial agents. This suggests potential applications of "this compound" in antimicrobial research (Mokhtari & Pourabdollah, 2013).
Synthesis and Biological Activity
A study on the synthesis of 2-aryl-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxamides, including reactions with piperidine, revealed compounds with antimicrobial and analgesic activities. This research underscores the chemical versatility of compounds similar to "this compound" and their potential in developing new pharmaceuticals (Nosova et al., 2020).
Eigenschaften
IUPAC Name |
2-cyclopentylsulfanyl-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O2S/c1-20-11-10-18-8-6-14(7-9-18)12-17-16(19)13-21-15-4-2-3-5-15/h14-15H,2-13H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZZPTKLFOYGCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNC(=O)CSC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.